

The 293 Cell Line: A Cornerstone of Modern Virology Research

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Human Embryonic Kidney (HEK) 293 cell line, and its derivatives, stand as indispensable tools in the field of virology. Since their inception, these cells have been instrumental in advancing our understanding of viral biology, developing viral vectors for gene therapy, and producing vaccines and therapeutic proteins. This guide provides a comprehensive overview of the applications of the 293 cell line in virology, complete with quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.

Core Applications in Virology

The utility of the 293 cell line in virology is primarily attributed to its high transfectability and its capacity to support the replication of replication-deficient viruses.[1][2] The original HEK293 cell line was generated by transforming human embryonic kidney cells with sheared adenovirus 5 DNA, resulting in the stable integration of the viral E1A and E1B genes into the cellular genome.[3][4] These genes are crucial for expressing viral proteins and creating a cellular environment conducive to viral replication.

A key derivative, the 293T cell line, was created by introducing the SV40 large T-antigen, which further enhances protein expression from plasmids containing the SV40 origin of replication.[5][6] This makes 293T cells particularly adept at producing high titers of retroviruses, including lentiviruses.[5][6] Furthermore, suspension-adapted 293 cell lines have been developed to facilitate large-scale production of viral vectors and proteins in bioreactors.[7]

The primary applications of 293 cells in virology include:

- **Viral Vector Production:** 293 cells are the workhorses for producing a wide range of viral vectors, including adenoviral (Ad), adeno-associated viral (AAV), and lentiviral (LV) vectors. These vectors are essential for gene therapy research and clinical applications.
- **Virus Titration:** These cells are routinely used to determine the concentration of infectious viral particles in a sample through methods like the plaque assay and the 50% Tissue Culture Infectious Dose (TCID50) assay.
- **Studying Virus-Host Interactions:** The well-characterized genetic background of 293 cells makes them an excellent model system for investigating the molecular mechanisms of viral entry, replication, and pathogenesis, as well as the host's immune response.
- **Antiviral Drug Screening:** Their ability to support the replication of various viruses allows for high-throughput screening of potential antiviral compounds.
- **Recombinant Protein Expression:** The high protein production capacity of 293 cells is leveraged to express viral proteins for structural studies, vaccine development, and diagnostic assays.^{[1][2]}

Data Presentation: Quantitative Insights into 293 Cell Line Performance

The efficiency of viral production and transfection are critical parameters in virology research. The following tables summarize key quantitative data related to the use of 293 cells for various applications.

Table 1: Viral Vector Production Titers in 293 and 293T Cells

Viral Vector	Cell Line	Production Method	Titer Range	Reference(s)
Adenovirus	HEK293	Adherent Culture	10^8 - 10^9 pfu/mL	[8]
Adenovirus	Suspension 293	Perfusion Culture	3.2×10^9 - 7.8×10^9 IVP/mL	[9]
Lentivirus	HEK293T	Adherent Culture	10^6 - 10^9 TU/mL	[5][10]
Adeno-Associated Virus (AAV)	HEK293	Adherent Culture	$>1 \times 10^{13}$ vg/mL	[11]
Adeno-Associated Virus (AAV)	Suspension 293	Transient Transfection	$>1 \times 10^{14}$ vg/L	[12]
Influenza Virus	Suspension HEK293	Bioreactor	up to 10^9 IVP/mL	[6]

Table 2: Transfection Efficiency in HEK293 and 293T Cells

Transfection Reagent	Cell Line	Transfection Efficiency	Reference(s)
Polyethylenimine (PEI)	HEK293T	Consistently high, suitable for large-scale	[13][14]
Calcium Phosphate	HEK293T	Moderate, cost-effective	[13][14]
Lipofectamine	HEK293T	High, but can be more expensive	[14]
JetPrime	HEK293T	High at 24h, potential cytotoxicity at 48h	[13][15]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visualizing complex biological processes is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways affected by viral infections in 293 cells and standard experimental workflows.

Signaling Pathways

```
// Nodes Ad5 [label="Adenovirus 5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E1A
[label="E1A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E1B [label="E1B-55k",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; p300_CBP [label="p300/CBP",
fillcolor="#FBBC05"]; Rb [label="pRb", fillcolor="#FBBC05"]; p53 [label="p53",
fillcolor="#FBBC05"]; WNT_Signal [label="WNT Signaling\nComponents\n(AXIN1, APC,
DVL2)", shape=ellipse, fillcolor="#F1F3F4"]; CellCycle [label="Cell Cycle\nProgression",
shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis",
shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ViralReplication [label="Viral
Gene\nExpression &\nReplication", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
CytoplasmicAggregates [label="Cytoplasmic\nAggregates", shape=ellipse,
fillcolor="#F1F3F4"];

// Edges Ad5 -> E1A [label="expresses"]; Ad5 -> E1B [label="expresses"]; E1A -> p300_CBP
[arrowhead=tee, label="inhibits"]; E1A -> Rb [arrowhead=tee, label="inhibits"]; E1B -> p53
[arrowhead=tee, label="inhibits"]; Rb -> CellCycle [arrowhead=tee, label="inhibits"]; p53 ->
Apoptosis [label="induces"]; E1A -> ViralReplication [label="activates"]; E1B ->
CytoplasmicAggregates [label="induces formation with"]; WNT_Signal ->
CytoplasmicAggregates [style=dashed]; }
```

Caption: Adenovirus E1A and E1B Signaling in HEK293 Cells.

```
// Nodes Influenza [label="Influenza Virus", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NS1
[label="NS1 Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p85 [label="p85 (PI3K
subunit)", fillcolor="#FBBC05"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2",
shape=ellipse, fillcolor="#F1F3F4"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4"];
Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis",
```

```
shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ViralReplication [label="Viral Replication", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
// Edges Influenza -> NS1 [label="expresses"]; NS1 -> p85 [label="binds & activates"]; p85 -> PI3K [label="activates"]; PI3K -> PIP2 [label="phosphorylates"]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> Akt [label="activates"]; Akt -> Apoptosis [arrowhead=tee, label="inhibits"]; Akt -> ViralReplication [label="promotes"]; }
```

Caption: Influenza Virus NS1-Mediated PI3K/Akt Pathway Activation.

```
// Nodes SV40_LT [label="SV40 Large T-Antigen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cGAS [label="cGAS", fillcolor="#FBBC05"]; STING [label="STING", fillcolor="#FBBC05"]; TBK1 [label="TBK1", fillcolor="#FBBC05"]; IRF3 [label="IRF3", fillcolor="#FBBC05"]; IFN [label="Type I Interferon\n(IFN) Production", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytosolic_DNA [label="Cytosolic DNA\n(e.g., from transfection)", shape=ellipse, fillcolor="#F1F3F4"];
```

```
// Edges Cytosolic_DNA -> cGAS [label="senses"]; cGAS -> STING [label="activates"]; STING -> TBK1 [label="activates"]; TBK1 -> IRF3 [label="phosphorylates"]; IRF3 -> IFN [label="induces"]; SV40_LT -> STING [arrowhead=tee, label="inhibits signaling"]; }
```

Caption: SV40 Large T-Antigen and the cGAS-STING Pathway in 293T Cells.

Experimental Workflows

```
// Nodes start [label="Day 0: Seed HEK293T Cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; transfection [label="Day 1: Co-transfect with\n- Transfer Plasmid\n- Packaging Plasmid\n- Envelope Plasmid", shape=box3d]; medium_change [label="Day 2: Change Medium", shape=cds]; harvest1 [label="Day 3 (48h): Harvest Viral Supernatant", shape=cds]; harvest2 [label="Day 4 (72h): Harvest Viral Supernatant", shape=cds]; pooling [label="Pool and Filter Supernatants", shape=folder]; titration [label="Titrate Virus (e.g., p24 ELISA or qPCR)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; storage [label="Aliquot and Store at -80°C", shape=ellipse, fillcolor="#FBBC05"];
```

```
// Edges start -> transfection; transfection -> medium_change; medium_change -> harvest1; harvest1 -> harvest2; harvest2 -> pooling; pooling -> titration; pooling -> storage; }
```

Caption: General Workflow for Lentivirus Production in HEK293T Cells.

```
// Nodes start [label="Day 0: Seed HEK293 Cells in 6-well plates", shape=ellipse,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; infection [label="Day 1: Infect with serial dilutions of
virus", shape=box3d]; overlay [label="Add semi-solid overlay (e.g., agarose)", shape=cds];
incubation [label="Incubate for 7-10 days for plaque formation", shape=cds]; staining
[label="Fix and stain with crystal violet", shape=folder]; counting [label="Count plaques and
calculate titer (PFU/mL)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> infection; infection -> overlay; overlay -> incubation; incubation -> staining;
staining -> counting; }
```

Caption: Workflow for Viral Titer Determination by Plaque Assay.

Experimental Protocols

Detailed and reproducible protocols are fundamental to successful virology research. The following sections provide step-by-step methodologies for key experiments utilizing the 293 cell line.

Protocol 1: Lentivirus Production in HEK293T Cells (Adherent Culture)

This protocol describes the production of lentiviral vectors using polyethylenimine (PEI) based transfection of adherent HEK293T cells.

Materials:

- HEK293T cells (low passage, <20)
- Complete growth medium: DMEM with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
- Transfection medium: Serum-free DMEM or Opti-MEM
- Lentiviral transfer plasmid (containing gene of interest)
- Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G for a 2nd generation system)

- Polyethylenimine (PEI), 1 mg/mL stock solution, pH 7.0
- 0.45 µm syringe filters
- 10 cm tissue culture dishes

Procedure:

- Day 0: Cell Seeding
 - Plate HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection (typically $5-8 \times 10^6$ cells per dish).
 - Incubate overnight at 37°C, 5% CO₂.
- Day 1: Transfection
 - In a sterile tube, dilute the transfer, packaging, and envelope plasmids in 500 µL of serum-free medium. A common DNA ratio for a 2nd generation system is 4:3:1 (transfer:packaging:envelope) with a total of 10-15 µg of DNA per 10 cm dish.
 - In a separate sterile tube, dilute PEI in 500 µL of serum-free medium. The optimal DNA:PEI ratio is typically 1:3 (w/w).
 - Add the PEI solution to the DNA solution, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow for complex formation.
 - Gently add the DNA-PEI mixture dropwise to the cells. Swirl the dish to ensure even distribution.
 - Incubate at 37°C, 5% CO₂.
- Day 2: Medium Change
 - Approximately 16-18 hours post-transfection, carefully aspirate the medium containing the transfection complexes and replace it with 10 mL of fresh complete growth medium.
- Day 3 & 4: Virus Harvest

- At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.
- Add 10 mL of fresh complete growth medium to the cells and return the dish to the incubator.
- At 72 hours post-transfection, collect the supernatant and pool it with the 48-hour collection.
- Filter the pooled supernatant through a 0.45 µm syringe filter to remove any cellular debris.
- The filtered lentivirus can be used immediately or aliquoted and stored at -80°C.

Protocol 2: Adenovirus Amplification in HEK293 Cells

This protocol outlines the amplification of a recombinant adenovirus stock in HEK293 cells.[\[16\]](#)

Materials:

- HEK293 cells
- Complete growth medium
- Adenovirus seed stock
- 10 cm tissue culture dishes

Procedure:

- Cell Seeding:
 - Plate HEK293 cells in 10 cm dishes to be 90-95% confluent at the time of infection.[\[16\]](#)
- Infection:
 - Add 100 µL of the adenovirus seed stock to the culture medium of the confluent HEK293 cells.[\[16\]](#)

- Incubate at 37°C, 5% CO₂. Do not change the medium.
- Virus Harvest:
 - Monitor the cells daily for cytopathic effect (CPE), which includes cell rounding and detachment. This typically occurs within 48 hours.
 - Once significant CPE is observed (most cells are detached), harvest both the cells and the medium into a sterile conical tube.
- Lysis and Clarification:
 - Subject the cell suspension to three cycles of freeze-thaw to lyse the cells and release the intracellular viral particles. Perform freezing in a dry ice/ethanol bath or at -80°C and thawing in a 37°C water bath.
 - Centrifuge the lysate at 3000 rpm for 10 minutes to pellet the cell debris.
 - Carefully collect the supernatant containing the amplified adenovirus.
- Storage:
 - The amplified adenovirus can be used immediately, stored at 4°C for short-term use, or aliquoted and stored at -80°C for long-term storage.

Protocol 3: Viral Titer Determination by Plaque Assay

This protocol describes the quantification of infectious viral particles (adenovirus or other lytic viruses) using a plaque assay on HEK293 cells.[\[17\]](#)

Materials:

- HEK293 cells
- Complete growth medium
- Serum-free medium for dilutions
- Viral stock

- Overlay medium: 2x growth medium mixed 1:1 with 1.6% low-melting-point agarose
- Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
- 6-well plates

Procedure:

- Day 0: Cell Seeding
 - Plate HEK293 cells in 6-well plates to form a confluent monolayer on the day of infection.
- Day 1: Infection
 - Prepare ten-fold serial dilutions of the viral stock in serum-free medium (e.g., 10^{-2} to 10^{-8}).
 - Aspirate the growth medium from the confluent cell monolayers.
 - Infect the cells by adding 200 μ L of each viral dilution to duplicate wells.
 - Incubate for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes to ensure even distribution of the virus.
- Overlay Application
 - Melt the 1.6% agarose and cool it to 42-45°C. Mix it 1:1 with pre-warmed 2x growth medium.
 - Aspirate the viral inoculum from the wells.
 - Gently add 2 mL of the overlay medium to each well.
 - Allow the overlay to solidify at room temperature for 20-30 minutes.
- Incubation
 - Incubate the plates at 37°C, 5% CO₂ for 7-10 days, or until plaques are visible.

- Plaque Visualization and Counting
 - Fix the cells by adding a fixation solution (e.g., 10% formaldehyde) for at least 1 hour.
 - Carefully remove the agarose overlay.
 - Stain the cell monolayer with crystal violet solution for 10-15 minutes.
 - Gently wash the wells with water and allow them to dry.
 - Count the number of plaques (clear zones) in the wells.
- Titer Calculation
 - Calculate the viral titer in plaque-forming units per mL (PFU/mL) using the following formula: $\text{Titer (PFU/mL)} = (\text{Number of plaques}) / (\text{Dilution factor} \times \text{Volume of inoculum in mL})$

Conclusion

The 293 cell line and its derivatives have proven to be an exceptionally versatile and robust platform for a wide array of applications in virology research. From the fundamental studies of virus-host interactions to the large-scale production of viral vectors for clinical gene therapy, these cells continue to be a cornerstone of innovation. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for utilizing this invaluable resource in their own work, ultimately contributing to the advancement of virology and the development of new therapies for viral diseases.

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